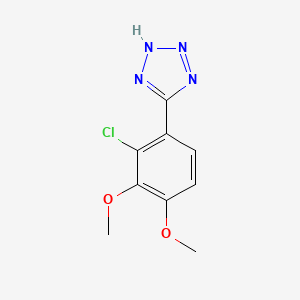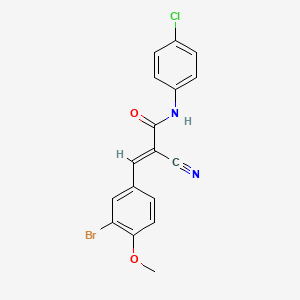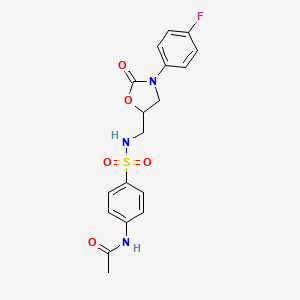
N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a fluorophenyl group, an oxazolidinone ring, and a sulfonamide linkage, making it a subject of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a fluorine atom on a benzene ring, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine group, typically under basic conditions to neutralize the hydrochloric acid byproduct.
Final Coupling: The final step involves coupling the oxazolidinone derivative with the sulfonamide intermediate, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinone N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction could produce sulfinamides or sulfides.
科学的研究の応用
Chemistry
In chemistry, N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent
Medicine
In medicine, the compound’s structure is explored for its potential therapeutic effects. The fluorophenyl group is often associated with enhanced biological activity, making this compound a candidate for drug discovery and development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazolidinone ring can interfere with protein synthesis in bacteria. The fluorophenyl group enhances binding affinity and specificity, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
N-(4-(N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(4-(N-((3-(4-bromophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide: Contains a bromophenyl group, offering different reactivity and biological activity.
N-(4-(N-((3-(4-methylphenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide: Features a methylphenyl group, which may alter its pharmacokinetic properties.
Uniqueness
N-(4-(N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and binding affinity compared to its analogs. The combination of the oxazolidinone ring and sulfonamide linkage also contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O5S/c1-12(23)21-14-4-8-17(9-5-14)28(25,26)20-10-16-11-22(18(24)27-16)15-6-2-13(19)3-7-15/h2-9,16,20H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDSFTGDWJIKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)

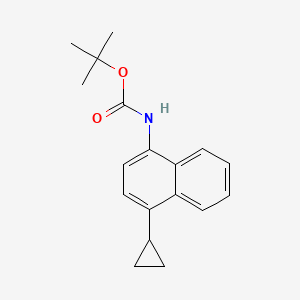
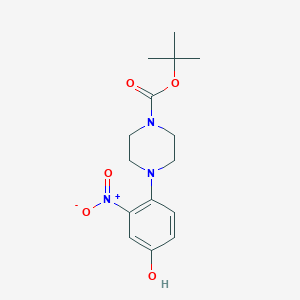
![N-(4-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2612593.png)
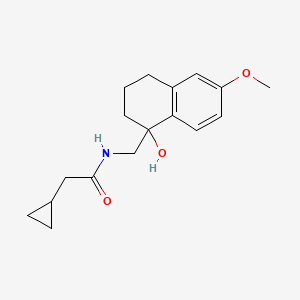
![cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2612597.png)
![4-(diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2612600.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2612601.png)

